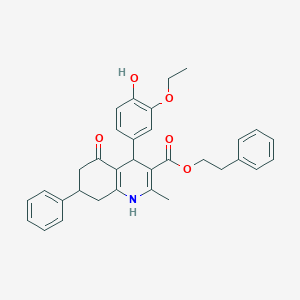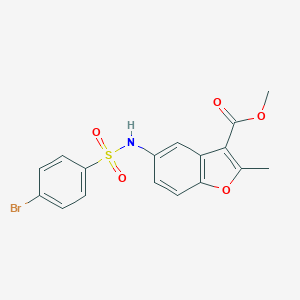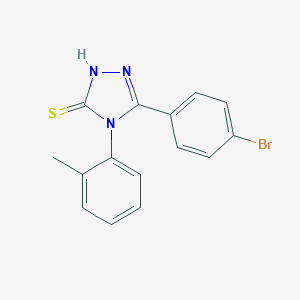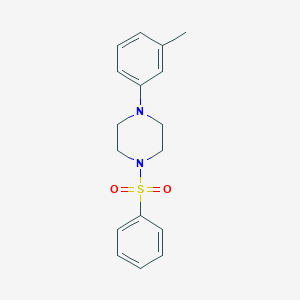
2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, phenylethyl, and ethoxy-hydroxyphenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions (MCRs). One efficient method involves a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is typically carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学的研究の応用
2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent due to its quinoline core.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The quinoline core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological context .
類似化合物との比較
Similar compounds include other quinoline derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in 2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate contributes to its distinct chemical and biological properties.
特性
分子式 |
C33H33NO5 |
|---|---|
分子量 |
523.6g/mol |
IUPAC名 |
2-phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO5/c1-3-38-29-20-24(14-15-27(29)35)31-30(33(37)39-17-16-22-10-6-4-7-11-22)21(2)34-26-18-25(19-28(36)32(26)31)23-12-8-5-9-13-23/h4-15,20,25,31,34-35H,3,16-19H2,1-2H3 |
InChIキー |
GQAOCDIPWHYEFI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407668.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407670.png)
![METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407671.png)
![METHYL 5-[N-(4-ETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407673.png)
![METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407674.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407679.png)
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407680.png)
![Methyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407681.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407683.png)
![2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407687.png)
![2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide](/img/structure/B407688.png)


